An In-depth Technical Guide to Ethyl 3-cyano-2-mercapto-6-methylisonicotinate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 3-cyano-2-mercapto-6-methylisonicotinate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-cyano-2-mercapto-6-methylisonicotinate is a multifunctional heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine core substituted with a cyano, a mercapto (or its tautomeric thione form), and an ethyl ester group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The presence of multiple reactive sites allows for diverse chemical modifications, paving the way for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the molecular and physical properties of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate, its synthesis, spectroscopic characterization, chemical behavior, and its emerging applications in drug discovery and development.
Molecular Properties and Characterization
The fundamental properties of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Weight | 222.27 g/mol | [1][] |
| Molecular Formula | C₁₀H₁₀N₂O₂S | [1][] |
| CAS Number | 56891-69-1 | [3] |
| IUPAC Name | ethyl 3-cyano-6-methyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylate | [] |
| Melting Point | 214 °C | [3] |
| Predicted Boiling Point | 302.8±52.0 °C | [3] |
| Predicted Density | 1.29±0.1 g/cm³ | [3] |
| SMILES | CCOC(=O)C1=C(C(=S)NC(=C1)C)C#N | [] |
Chemical Behavior: The Thiol-Thione Tautomerism
A critical aspect of the chemistry of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate is its existence in a tautomeric equilibrium between the thiol and thione forms. This phenomenon is characteristic of 2-mercaptopyridines, where the proton on the sulfur atom can migrate to the nitrogen atom of the pyridine ring[4][5].
The thione form is generally favored in the solid state and in polar solvents due to its greater thermodynamic stability, which arises from the formation of a more stable amide-like resonance structure within the ring[4][6]. The equilibrium can be influenced by factors such as solvent polarity, temperature, and pH. Understanding this tautomerism is crucial as it dictates the compound's reactivity and its interactions with biological targets. For instance, the thiol form can act as a nucleophile or a ligand for metal ions, while the thione form presents different hydrogen bonding capabilities.
Caption: Thiol-Thione Tautomerism.
Synthesis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate
The synthesis of Ethyl 3-cyano-2-mercapto-6-methylisonicotinate can be achieved through a multicomponent reaction, a powerful strategy in organic synthesis that allows for the construction of complex molecules in a single step from three or more starting materials. A plausible and efficient method is a variation of the Biginelli reaction, which is widely used for the synthesis of dihydropyrimidines and related heterocyclic systems[7].
Experimental Protocol: One-Pot Synthesis
This protocol describes a one-pot synthesis from readily available starting materials: ethyl acetoacetate, an aldehyde (acetaldehyde or its synthetic equivalent to provide the 6-methyl group), and cyanothioacetamide.
Materials:
-
Ethyl acetoacetate
-
Acetaldehyde (or a suitable precursor like paraldehyde)
-
Cyanothioacetamide
-
A catalytic amount of a base (e.g., piperidine, triethylamine) or an acid (e.g., ammonium chloride)[7]
-
Ethanol or acetic acid as the solvent[7]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of ethyl acetoacetate, acetaldehyde, and cyanothioacetamide in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours[7].
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure Ethyl 3-cyano-2-mercapto-6-methylisonicotinate.
Caption: Synthetic Workflow.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the methyl group on the pyridine ring, and the aromatic proton.
-
Ethyl group: A triplet at approximately 1.3-1.4 ppm (3H, -CH₃) and a quartet at around 4.3-4.4 ppm (2H, -OCH₂-).
-
Methyl group: A singlet at around 2.4-2.5 ppm (3H, Ar-CH₃).
-
Aromatic proton: A singlet in the aromatic region, likely around 8.0-8.5 ppm (1H, Ar-H).
-
N-H/S-H proton: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, potentially appearing in the region of 12-14 ppm for the N-H proton of the thione tautomer.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Ethyl group: Signals at approximately 14-15 ppm (-CH₃) and 61-62 ppm (-OCH₂-).
-
Methyl group: A signal around 18-20 ppm (Ar-CH₃).
-
Pyridine ring carbons: Several signals in the aromatic region (110-160 ppm).
-
Cyano group: A signal around 115-120 ppm (-C≡N).
-
Ester carbonyl group: A signal in the downfield region, typically around 165-170 ppm (-COO-).
-
Thione carbonyl group: A signal for the C=S carbon, which is expected to be in the range of 175-185 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
-
N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ (from the thione tautomer).
-
C-H stretch: Absorptions around 2900-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C≡N stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.
-
C=O stretch (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=C and C=N stretches: Absorptions in the 1550-1650 cm⁻¹ region.
-
C=S stretch: A weaker absorption in the range of 1050-1250 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 222. Subsequent fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, 45 Da), the ethyl group (-C₂H₅, 29 Da), and other characteristic fragments[11].
Applications in Drug Discovery and Development
The pyridine and pyridone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets[6]. Ethyl 3-cyano-2-mercapto-6-methylisonicotinate serves as a key intermediate in the synthesis of various biologically active molecules.
As a Precursor to Bioactive Molecules
The cyano and ester functionalities can be hydrolyzed or converted to other functional groups, while the mercapto/thione group can be alkylated or used in coupling reactions. This versatility allows for the generation of libraries of compounds for high-throughput screening. Derivatives of similar 3-cyano-2-pyridone and thione structures have been investigated for a variety of therapeutic applications:
-
Anticancer Agents: The pyridone core is present in several approved anticancer drugs. The ability of this scaffold to participate in hydrogen bonding and other non-covalent interactions makes it a suitable pharmacophore for kinase inhibitors and other targeted therapies[12][13].
-
Anti-inflammatory Agents: Certain pyridone derivatives have shown potent anti-inflammatory properties by modulating the production of inflammatory mediators[14].
-
Cardiotonic Agents: Analogs of milrinone, a pyridone-based cardiotonic agent, have been synthesized from similar precursors and have demonstrated positive inotropic activity[14].
-
Agrochemicals: Beyond pharmaceuticals, this compound is also a valuable intermediate in the synthesis of novel pesticides and herbicides[1].
Caption: Drug Discovery Potential.
Safety and Handling
Ethyl 3-cyano-2-mercapto-6-methylisonicotinate, like many organosulfur compounds, requires careful handling in a laboratory setting. It is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 3-cyano-2-mercapto-6-methylisonicotinate is a compound of significant synthetic utility with a molecular weight of 222.27 g/mol . Its rich chemistry, characterized by the thiol-thione tautomerism and the presence of multiple reactive functional groups, makes it an invaluable precursor for the synthesis of diverse heterocyclic compounds. The demonstrated and potential biological activities of its derivatives in areas such as oncology and inflammation underscore its importance in modern drug discovery. This technical guide provides a foundational understanding for researchers and scientists working with this versatile molecule, from its basic properties and synthesis to its potential applications in the development of new therapeutic agents. Further exploration of the reactivity and biological profile of this compound and its derivatives is likely to open up new avenues in medicinal chemistry and materials science.
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